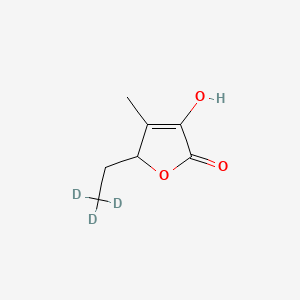
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is a deuterated analog of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a compound known for its significant contribution to the aroma of roasted coffee and its presence in various fruits such as blackberries, raspberries, and blueberries . This compound is also referred to as ethyl fenugreek lactone or maple furanone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by acid-catalyzed cyclization . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 has diverse applications in scientific research:
Chemistry: Used as a flavoring agent and in the study of reaction mechanisms.
Biology: Investigated for its role in natural product biosynthesis and metabolic pathways.
Medicine: Explored for potential therapeutic properties and as a biomarker in various studies.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism by which 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its furanone ring can participate in various chemical reactions, modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet, caramel-like aroma.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Also contributes to flavor profiles in food products.
Uniqueness
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is unique due to its specific structural features, such as the ethyl and methyl groups on the furanone ring, which contribute to its distinct aroma and reactivity. Its deuterated form is particularly valuable in research for tracing metabolic pathways and studying reaction mechanisms .
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
145.17 g/mol |
IUPAC-Name |
4-hydroxy-3-methyl-2-(2,2,2-trideuterioethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/i1D3 |
InChI-Schlüssel |
IUFQZPBIRYFPFD-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC1C(=C(C(=O)O1)O)C |
Kanonische SMILES |
CCC1C(=C(C(=O)O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
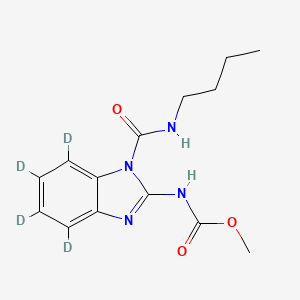
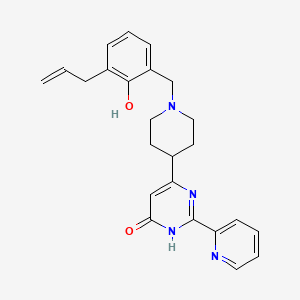
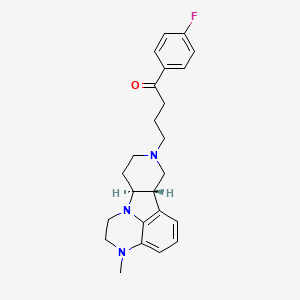
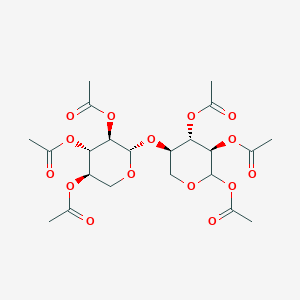
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)
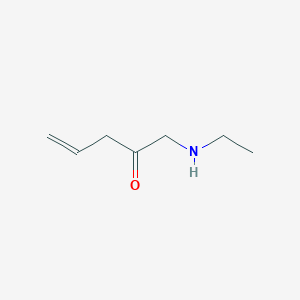
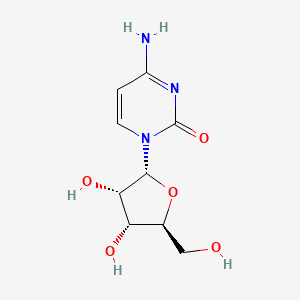
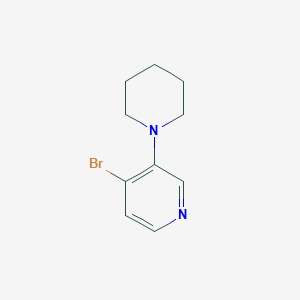
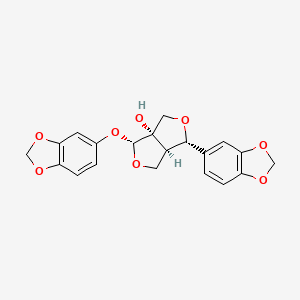

![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
